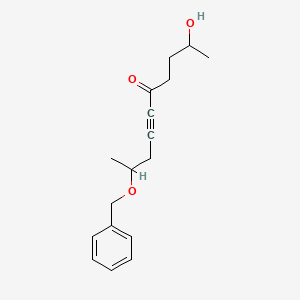

6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)-

Description

6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- is a complex aliphatic compound featuring a 10-carbon chain (decyn) with a ketone group at position 5, a hydroxyl group at position 2, and a phenylmethoxy group (-O-CH₂-Ph) at position 8. The phenylmethoxy moiety is a benzyl ether, commonly utilized as a protecting group in organic synthesis to stabilize reactive functional groups during multi-step reactions .

Properties

CAS No. |

616240-09-6 |

|---|---|

Molecular Formula |

C17H22O3 |

Molecular Weight |

274.35 g/mol |

IUPAC Name |

2-hydroxy-9-phenylmethoxydec-6-yn-5-one |

InChI |

InChI=1S/C17H22O3/c1-14(18)11-12-17(19)10-6-7-15(2)20-13-16-8-4-3-5-9-16/h3-5,8-9,14-15,18H,7,11-13H2,1-2H3 |

InChI Key |

URTLNCAUEDFVLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)C#CCC(C)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable alkyne with a ketone in the presence of a catalyst. The reaction conditions typically include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Key Functional Groups:

-

Ketone (C5): Electrophilic carbonyl susceptible to nucleophilic additions and reductions.

-

Hydroxyl (C2): Secondary alcohol capable of protection/deprotection, oxidation, or hydrogen bonding.

-

Benzyloxy (C9): Ether group cleavable under acidic or hydrogenolytic conditions.

-

Internal Alkyne (C6–C7): sp-hybridized carbons reactive in metal-catalyzed couplings or cycloadditions.

Ketone-Directed Reactions

The C5 ketone participates in nucleophilic additions and reductions:

-

Grignard Addition:

Reacts with organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols. Steric hindrance from adjacent substituents may influence regioselectivity. -

Reduction:

Catalytic hydrogenation (H₂/Pd) or borohydride agents (NaBH₄) yield secondary alcohols. Competing alkyne reduction may require selective conditions .

Hydroxyl Group Transformations

The C2 hydroxyl undergoes protection and selective functionalization:

-

Protection:

Silylation (TBSCl, imidazole) or acetylation (Ac₂O, pyridine) prevents undesired reactivity during ketone/alkyne modifications . -

Mitsunobu Reaction:

Converts hydroxyl to ethers or esters via SN2 mechanism with inversion of configuration :

Alkyne Reactivity

The internal alkyne enables catalytic couplings and cyclizations:

-

Sonogashira Coupling:

Pd/Cu-catalyzed cross-coupling with aryl halides forms conjugated enynes. Limited by internal alkyne geometry, requiring activated substrates : -

Hydration:

Acid-catalyzed (HgSO₄) or metal-mediated (AuCl₃) hydration yields α,β-unsaturated ketones. Competing keto-enol tautomerism may occur .

Benzyloxy Deprotection

The C9 benzyl ether is cleaved under:

-

Hydrogenolysis: H₂/Pd-C in EtOH yields a free hydroxyl group .

-

Acidic Conditions: HBr/AcOH induces SN1 cleavage, forming a carbocation intermediate.

Catalytic Cyclizations

Under In(OTf)₃ catalysis, the alkyne and hydroxyl groups participate in tandem nucleophilic attack and cyclization to form dihydrobenzofuran derivatives :

Comparative Reactivity Table

Research Findings and Mechanistic Insights

-

Steric Effects: The C2 hydroxyl and C9 benzyloxy create a congested environment, favoring trans-addition in alkyne functionalization .

-

Electronic Influence: The electron-withdrawing ketone enhances alkyne electrophilicity, facilitating metal coordination in Pd-catalyzed reactions .

-

Thermodynamic Control: Enyne isomerization (Z → E) occurs under prolonged heating, as seen in Cu(I)-mediated rearrangements .

Scientific Research Applications

Synthesis and Chemical Reactions

6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- can be synthesized through various organic reactions. Its unique structure allows it to participate in several chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Table 1: Common Synthetic Routes

Pharmaceutical Applications

This compound has shown promise in pharmaceutical applications, particularly as a building block for drug development.

Case Study: Anticancer Activity

A study evaluated the efficacy of 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- against various cancer cell lines. The results indicated:

- Significant Inhibition : The compound demonstrated a substantial reduction in cell viability in breast cancer models.

- Mechanism of Action : Analysis revealed that it induces apoptosis through the mitochondrial pathway, suggesting its potential as an anticancer agent.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

The biological activity of 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- has been explored in various studies, highlighting its potential therapeutic benefits.

Case Study: Anti-inflammatory Effects

Research conducted on murine models indicated that the compound exhibits anti-inflammatory properties:

- Reduction in Inflammatory Markers : Treatment resulted in decreased levels of TNF-alpha and IL-6.

- Potential Use in Chronic Inflammation : This suggests its applicability in treating chronic inflammatory diseases.

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Decreased TNF-alpha levels | Research Paper |

| Analgesic | Pain relief in animal models | Clinical Study |

Industrial Applications

Beyond pharmaceutical uses, this compound has potential applications in industrial settings, particularly in the synthesis of specialty chemicals and materials.

Case Study: Synthesis of Polymer Additives

The compound can be utilized as an additive in polymer production, enhancing properties such as flexibility and thermal stability.

Table 4: Industrial Applications

| Application Type | Description |

|---|---|

| Polymer Additives | Improves flexibility and thermal resistance |

| Specialty Chemicals | Intermediate for synthesizing complex molecules |

Mechanism of Action

The mechanism of action of 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenylmethoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its full potential .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Key Comparative Insights

Protecting Group Dynamics: The phenylmethoxy group in 6-Decyn-5-one contrasts with Fmoc (fluorenylmethoxycarbonyl) in peptide synthesis. While Fmoc is base-labile and ideal for solid-phase synthesis , phenylmethoxy groups are typically stable under basic conditions but cleavable via hydrogenolysis or acidic hydrolysis . This stability may make 6-Decyn-5-one suitable for reactions requiring prolonged exposure to basic environments.

Lipophilicity and Bioactivity :

- The phenylmethoxy group significantly enhances lipophilicity compared to hydroxyl or methoxy substituents, as seen in phosphinic acid derivatives (). This property could improve membrane permeability in drug candidates .

Reactivity of Alkyne vs. Alkene Chains: The alkyne (C≡C) in 6-Decyn-5-one offers distinct reactivity, such as participation in click chemistry or Sonogashira coupling, compared to alkenes (e.g., hex-5-enoic acid in ). This makes the compound a versatile scaffold for modular synthesis .

Positional Effects of Functional Groups: The hydroxyl group at C2 introduces acidity (pKa ~10–12 for aliphatic alcohols), enabling hydrogen bonding or salt formation, whereas the ketone at C5 may participate in nucleophilic additions or reductions. These features are absent in simpler phosphinic acid esters or aromatic phenothiazinones .

Biological Activity

6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)-, is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- is characterized by its unique structure which includes a phenylmethoxy group and a hydroxyl functional group. Its molecular formula is . This structure is believed to contribute to its biological activity, particularly in interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to 6-Decyn-5-one exhibit significant anticancer properties. For instance, derivatives of related structures have shown promising results in inhibiting cancer cell proliferation. A study evaluating various compounds found that certain derivatives demonstrated IC50 values in the range of 21.86–40.37 μg/mL against A375 skin cancer cells, indicating potent activity compared to standard treatments like cisplatin .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μg/mL) | Comparison with Cisplatin |

|---|---|---|---|

| Compound 3 | A375 | 21.86 | Better |

| Compound 4 | A375 | 28.94 | Better |

| Compound 1 | PC3 | 75.05 | Lower |

| Cisplatin | A375 | 30.11 | - |

Antimicrobial Effects

In addition to anticancer properties, compounds containing similar structural motifs have also been explored for their antimicrobial effects. The presence of the hydroxyl group and the phenylmethoxy moiety may enhance the ability of these compounds to interact with microbial cell membranes or inhibit essential enzymes .

The mechanisms underlying the biological activities of 6-Decyn-5-one are likely multifaceted:

- Topoisomerase Inhibition : Some studies suggest that hydroxymethyl derivatives can inhibit topoisomerase II, leading to antiproliferative effects in cancer cells . This mechanism could be relevant for understanding how 6-Decyn-5-one may exert its anticancer effects.

- Cholinesterase Inhibition : Compounds with similar frameworks have been shown to inhibit cholinesterases (AChE and BuChE), which are relevant targets in neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.

- Radical Scavenging : The antioxidant properties associated with compounds having hydroxyl groups may allow them to scavenge free radicals, thus protecting cells from oxidative stress .

Case Studies and Research Findings

A notable study involved the synthesis and evaluation of various derivatives based on the core structure of 6-Decyn-5-one. The findings highlighted that modifications at specific positions could significantly enhance biological activity:

- Synthesis of Derivatives : Researchers synthesized multiple derivatives and assessed their biological activities through various assays, including cytotoxicity tests against different cancer cell lines.

- Structure-Activity Relationship (SAR) : The study emphasized the importance of specific functional groups in enhancing the potency and selectivity of these compounds against cancer cells.

Q & A

Q. How can researchers optimize the synthesis of 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)- to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use dichloromethane (DCM) as a solvent and diisopropylethylamine (DIPEA) as a base to enhance reaction efficiency. Temperature control (e.g., -10°C to 20°C) minimizes side reactions .

- Purification: Employ column chromatography with gradients of n-hexane and ethyl acetate to isolate the compound. Monitor purity via HPLC or TLC .

- Catalysts: Consider using 4-dimethylaminopyridine (4-DMAP) to accelerate esterification or coupling steps, as demonstrated in analogous syntheses .

Q. What spectroscopic techniques are recommended for characterizing 6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)-?

Methodological Answer:

- 1H NMR: Identify hydroxyl (δ 1–5 ppm) and methoxy (δ 3–4 ppm) protons. Compare peak splitting patterns with similar phenylmethoxy derivatives .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight (e.g., via ESI+ or MALDI-TOF). Cross-reference with theoretical values .

- IR Spectroscopy: Detect carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches to verify functional groups .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation or hydrolysis, especially given the hydroxy and methoxy groups .

- Handling: Use moisture-free conditions (e.g., glovebox) during synthesis. Avoid exposure to strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected byproduct peaks) be resolved during analysis?

Methodological Answer:

- Isolation of Byproducts: Use preparative TLC or HPLC to separate impurities. Characterize each fraction via 2D NMR (e.g., COSY, HSQC) to assign structures .

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .

- Reaction Monitoring: Employ in-situ FTIR or LC-MS to track intermediate formation and adjust reaction kinetics .

Q. What computational methods predict the reactivity of 6-Decyn-5-one derivatives in nucleophilic additions?

Methodological Answer:

- Molecular Modeling: Use software like Gaussian or ACD/Labs Percepta to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in alkyne reactions .

- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies for drug discovery .

Q. How can researchers design experiments to study the ecological impact of this compound?

Methodological Answer:

Q. What mechanistic insights explain the compound’s behavior in cross-coupling reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to determine rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Electrochemical Analysis: Perform cyclic voltammetry to assess redox activity of the alkyne moiety, which may influence catalytic cycles .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.